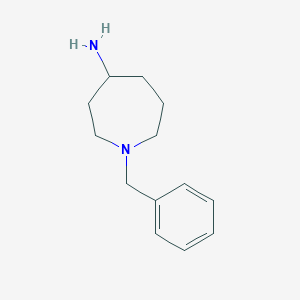

1-Benzylazepan-4-amine

Description

Properties

IUPAC Name |

1-benzylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOBBFYDHSJOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596742 | |

| Record name | 1-Benzylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109105-51-3 | |

| Record name | 1-Benzylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylazepan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, azepan-4-amine is treated with benzyl bromide or chloride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base—commonly potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH)—is employed to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at elevated temperatures (60–80°C) over 12–24 hours, yielding the tertiary amine product after aqueous workup and purification (e.g., column chromatography).

Example Protocol

Challenges and Optimization

Over-alkylation to form quaternary ammonium salts is a potential side reaction. To mitigate this, controlled stoichiometry of the benzyl halide and use of bulky bases (e.g., triethylamine) have been explored. Recent advances involve phase-transfer catalysts like tetrabutylammonium iodide (TBAI), which improve reaction efficiency under milder conditions (40–50°C).

Reductive Amination of 4-Azepanone with Benzylamine

Reductive amination offers a selective pathway to this compound by condensing 4-azepanone (4) with benzylamine (5) followed by reduction of the intermediate imine (6).

Reaction Workflow

-

Imine Formation : 4-Azepanone and benzylamine react in methanol or ethanol under reflux, often with molecular sieves to absorb water and shift equilibrium toward imine formation.

-

Reduction : Sodium cyanoborohydride (NaBH<sub>3</sub>CN) or pyridine-borane complex selectively reduces the imine to the secondary amine without over-reducing the ketone.

Example Protocol

Advantages Over Alkylation

This method avoids handling alkyl halides and minimizes quaternary ammonium salt formation. The use of NaBH<sub>3</sub>CN ensures chemoselectivity, as it preferentially reduces imines over ketones at neutral pH.

Palladium-Catalyzed Carbonylative Aminohomologation

Adapting methodologies from aryl halide functionalization, palladium-catalyzed carbonylative reactions provide an alternative route to benzylic amines. While primarily reported for aryl substrates, this approach could theoretically be extended to aliphatic systems.

Proposed Adaptation

-

Formylation : A palladium catalyst (e.g., Pd(OAc)<sub>2</sub>) mediates the carbonylation of a bromoazepane derivative to generate an aldehyde intermediate.

-

Imine Formation and Reduction : The aldehyde reacts with benzylamine to form an imine, which is subsequently reduced using formic acid or H<sub>2</sub>/Pd-C.

Hypothetical Protocol

-

Substrate : 4-Bromoazepane (1.0 equiv)

-

Catalyst : Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%)

-

Carbonylation : CO (1 atm), DMF, 80°C, 6 hours

-

Reduction : HCO<sub>2</sub>H, 24 hours

Delépine Reaction and Modifications

The Delépine reaction, traditionally used to synthesize primary amines from alkyl halides and hexamethylenetetramine (HMTA), could be modified to access secondary amines like this compound.

Modified Protocol

-

Quaternary Salt Formation : React 4-chloroazepane with HMTA to form a quaternary ammonium salt.

-

Acid Hydrolysis : Reflux in ethanolic HCl to cleave the HMTA adduct, yielding the primary amine.

-

Selective Alkylation : Introduce the benzyl group via a second alkylation step.

Challenges

-

Low atom economy due to HMTA’s stoichiometric use.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation | 65–75% | Simple, one-step | Over-alkylation risk |

| Reductive Amination | 70–85% | High selectivity | Requires ketone precursor |

| Palladium-Catalyzed | ~50% | Functional group tolerance | Unproven for aliphatic substrates |

| Delépine Modification | <50% | Avoids alkyl halides | Multi-step, low efficiency |

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azepanes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of azepanes, including 1-benzylazepan-4-amine, exhibit significant antimicrobial properties. For instance, compounds containing aromatic amines have shown effectiveness against bacterial biofilms and various fungal strains. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that certain azepane derivatives possess selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like Doxorubicin . This selectivity is critical for reducing side effects associated with cancer treatments.

Neurological Applications

There is emerging evidence that compounds similar to this compound may influence neurotransmitter systems. For example, studies on related benzylamines suggest potential roles in modulating food intake and other neurological functions by interacting with potassium channels in the brain . This indicates a possible application in treating neurodegenerative diseases or metabolic disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Benzylazepan-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups | CAS Number |

|---|---|---|---|---|---|

| 1-Benzylazepan-4-amine | C₁₃H₂₀N₂ | 204.31 | 7-membered azepane | Benzyl, primary amine | 109105-51-3 |

| 4-Aminobenzylamine | C₇H₁₀N₂ | 122.17 | Benzene ring | Primary amine, benzyl | 539-21-9 |

| 1-Benzylpiperidin-4-amine | C₁₂H₁₈N₂ | 190.29 | 6-membered piperidine | Benzyl, primary amine | 50541-37-0 |

| This compound HCl | C₁₃H₂₁ClN₂ | 240.77 | 7-membered azepane | Benzyl, ammonium chloride | 1956321-67-7 |

Key Observations :

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Solubility: this compound’s solubility in DMSO makes it suitable for in vitro assays, whereas 4-aminobenzylamine’s water solubility is advantageous for aqueous reactions .

- Stability: The benzyl group in this compound enhances stability compared to non-cyclic amines like 4-aminobenzylamine, which are prone to oxidation .

Biological Activity

1-Benzylazepan-4-amine (C13H20N2) is a nitrogen-containing heterocyclic compound belonging to the azepane class. It features a seven-membered ring structure, which includes an amine group at the fourth position and a benzyl substituent. This unique structure imparts distinct biological activities, making it a subject of interest in pharmacological research.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It has been identified as a potential inhibitor of certain enzymes, suggesting applications in therapeutic areas such as neuropharmacology and metabolic disorders. The compound's ability to modulate receptor activity may also position it as a candidate for drug development in treating conditions like depression or anxiety disorders.

Interaction with Receptors

Recent studies have highlighted the compound's binding affinity for various neurotransmitter receptors. For example, preliminary interaction studies indicate that this compound hydrochloride shows significant activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. This receptor interaction profile suggests potential applications in treating psychiatric disorders.

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. Its mechanism involves competitive inhibition, where it binds to the active site of enzymes, thereby preventing substrate access. This action is particularly relevant in metabolic pathways, where enzyme regulation can influence disease progression in conditions like diabetes and obesity .

Case Studies

- Neuropharmacological Applications : In a study examining the effects of this compound on rodent models, researchers found that administration of the compound led to significant alterations in behavior consistent with anxiolytic effects. The observed changes were attributed to modulation of serotonin receptor activity, supporting its potential use in anxiety treatments.

- Antidiabetic Potential : Another investigation focused on the compound's role as an α-glucosidase inhibitor. This study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting carbohydrate absorption in the intestines, thus showcasing its potential as a therapeutic agent for managing type II diabetes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| 1-Benzylpiperidine | Six-membered ring | Antidepressant | Shorter ring structure |

| 1-Benzylazepane | Seven-membered ring | Neuroactive | Lacks amine group at the fourth position |

| 1-Benzylhexahydroazepine | Saturated analog | Less reactive | Fully saturated structure |

This table illustrates how structural differences influence the biological activities of these compounds, highlighting the unique properties of this compound.

Q & A

Basic: What are the recommended methods for synthesizing 1-Benzylazepan-4-amine in academic research settings?

The synthesis of this compound typically involves multi-step pathways, including reductive amination or nucleophilic substitution. For example, a related compound, 1-Benzylpiperidin-4-amine, is synthesized via alkylation of piperidin-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Alternatively, catalytic hydrogenation of intermediate Schiff bases formed from ketones and amines may be employed. Researchers should optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to maximize yield. Purity is confirmed using TLC and column chromatography .

Basic: How should researchers safely handle and store this compound to mitigate health risks?

This compound is classified as hazardous, requiring strict safety protocols. Personal protective equipment (PPE), including nitrile gloves, lab coats, and goggles, must be worn. Inhalation risks necessitate use in fume hoods with adequate ventilation. Storage should be in airtight, light-resistant containers at 2–8°C, away from oxidizers and moisture. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of via certified hazardous waste channels. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation .

Intermediate: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Structural elucidation relies on NMR spectroscopy (¹H and ¹³C) to confirm amine proton environments and benzyl group aromaticity. FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1250 cm⁻¹) . Purity is assessed via HPLC-MS with reverse-phase C18 columns and ESI ionization, achieving detection limits <1 µg/mL . Quantitative analysis may employ GC-FID with derivatization (e.g., trifluoroacetylation) to enhance volatility. Cross-validate results with elemental analysis (C, H, N) to ensure >95% purity .

Advanced: How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

Contradictions in reactivity (e.g., nucleophilicity in polar vs. non-polar solvents) require systematic analysis. Design experiments to isolate variables:

- Compare reaction rates in solvents of varying polarity (e.g., DMSO vs. toluene) under controlled temperatures.

- Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor intermediate formation.

- Apply computational methods (DFT calculations) to model solvent effects on transition states.

- Validate findings with independent techniques (e.g., NMR reaction monitoring). Document anomalies and refine hypotheses iteratively .

Advanced: What strategies are employed to optimize the yield of this compound derivatives for pharmacological studies?

Yield optimization focuses on:

- Catalyst screening : Test palladium, nickel, or enzyme catalysts for cross-coupling reactions.

- Temperature control : Use microwave-assisted synthesis to reduce reaction times and byproduct formation.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions at the amine site.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ionic liquids improve solubility.

Post-synthesis, employ high-throughput purification (e.g., automated flash chromatography) to isolate derivatives efficiently .

Intermediate: What role does this compound serve as a building block in the synthesis of complex heterocyclic compounds?

The compound’s primary amine and benzyl group make it a versatile precursor:

- Heterocycle formation : React with carbonyl compounds (e.g., ketones) to form imines, cyclized via intramolecular Heck reactions into pyrrolidine or piperidine derivatives.

- Pharmacophore modification : Incorporate into sulfonamide or urea scaffolds for kinase inhibitor development.

- Cross-coupling : Participate in Buchwald-Hartwig amination to introduce aryl/heteroaryl groups, enabling diversity-oriented synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.